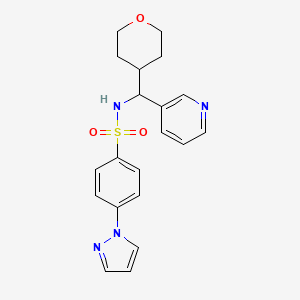

4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a pyrazole moiety at the 4-position and a substituted pyridine-tetrahydro-2H-pyran-4-ylmethyl group at the N-position. The pyridine and tetrahydro-2H-pyran groups enhance solubility and bioavailability, while the sulfonamide and pyrazole functionalities are common pharmacophores in drug discovery for targeting ATP-binding pockets or allosteric sites .

Properties

IUPAC Name |

N-[oxan-4-yl(pyridin-3-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c25-28(26,19-6-4-18(5-7-19)24-12-2-11-22-24)23-20(16-8-13-27-14-9-16)17-3-1-10-21-15-17/h1-7,10-12,15-16,20,23H,8-9,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCYHJKGOXDDHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Attachment of the pyridine ring: This step often involves a nucleophilic substitution reaction where the pyrazole ring is reacted with a pyridine derivative.

Formation of the tetrahydropyran ring: This can be synthesized via a cyclization reaction involving a diol and an acid catalyst.

Sulfonamide formation: The final step involves the reaction of the intermediate compound with benzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Use of continuous flow reactors: to improve reaction efficiency.

Optimization of reaction conditions: such as temperature, solvent, and catalyst concentration.

Purification techniques: like recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.

Reduction: Reduced forms of the sulfonamide or pyridine rings.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Research: Used as a probe to study enzyme interactions and receptor binding.

Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural motifs with two classes of molecules:

- Sulfonamide-linked heterocycles (e.g., Example 53 from ): Features a pyrazolo[3,4-d]pyrimidine core with a fluorinated chromen-4-one group.

- Imidazopyridine-carboxamides (e.g., Compound 11 from ): Contains an imidazo[1,5-a]pyridine core with a hydroxymethylpyridine substituent.

Key structural differences :

*Molecular weights inferred from synthesis details.

Biological Activity

The compound 4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a complex organic molecule characterized by a unique combination of functional groups, including pyrazole, pyridine, tetrahydropyran, and sulfonamide moieties. This structural diversity contributes to its potential biological activities, particularly in the field of medicinal chemistry and pharmacology.

Synthesis and Structural Features

The synthesis of this compound typically involves multiple steps to ensure the correct functional groups are incorporated. The presence of the sulfonamide group is noteworthy as it has been shown to enhance the biological activity of similar compounds. The molecular structure is designed to facilitate interactions with specific biological targets, making it a subject of interest for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly against parasitic infections such as leishmaniasis. In vitro studies have demonstrated that derivatives of this compound show potent antileishmanial effects against Leishmania infantum and Leishmania amazonensis. Notably, some derivatives exhibit activity comparable to established treatments like pentamidine but with reduced cytotoxicity, suggesting a favorable therapeutic profile.

Antileishmanial Activity

In a study evaluating the antileishmanial profile of various derivatives, compounds 3b and 3e displayed the best in vitro activity against L. amazonensis and L. infantum, with IC50 values of 0.070 mM and 0.059 mM, respectively. This performance is significant given the challenges in treating leishmaniasis due to drug resistance and toxicity associated with existing treatments .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been performed to understand how modifications in the molecular structure affect biological activity. Key findings include:

- The addition of sulfonamide groups enhances antiparasitic activity.

- Changes in electronic regions and lipophilicity can improve binding affinity to target proteins.

The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-cyano-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide | Cyano group, pyridine, tetrahydropyran | Antimicrobial properties |

| 3-amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide | Amino group, tetrahydropyran | Potential anticancer activity |

| 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide | Bromo-substituted pyrazole | Antiparasitic activity |

Case Studies

A comprehensive study published in Journal of Medicinal Chemistry focused on the synthesis and evaluation of various pyrazol-based compounds for their antileishmanial properties. The results indicated that the sulfonamide functionality significantly contributed to the observed antiparasitic effects . Moreover, molecular modeling studies suggested that optimizing specific structural features could further enhance efficacy against leishmanial parasites.

Q & A

Q. What are the key synthetic strategies for synthesizing 4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide?

The synthesis typically involves multi-step protocols, including:

- Pyrazole ring formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds .

- Sulfonamide coupling : Reaction of sulfonyl chloride intermediates with amine-containing moieties under controlled conditions (e.g., temperature, solvent selection) to ensure regioselectivity .

- Heterocyclic assembly : Sequential coupling of pyridine, tetrahydrofuran, and benzenesulfonamide groups via nucleophilic substitution or metal-catalyzed cross-coupling reactions . Optimization of reaction parameters (e.g., catalysts like Pd for coupling) is critical for yield improvement .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- X-ray crystallography : Resolves 3D structure and confirms stereochemistry; software tools like APEX2 and SAINT are used for data refinement .

- NMR spectroscopy : 1H/13C NMR identifies proton environments and confirms substituent positions (e.g., pyrazole vs. pyridine protons) .

- Mass spectrometry : High-resolution MS validates molecular weight and detects synthetic byproducts .

Q. What are the common impurities encountered during synthesis, and how are they identified?

- Byproducts : Unreacted intermediates or regioisomers due to incomplete coupling steps.

- Degradation products : Hydrolysis of sulfonamide or pyrazole groups under acidic/basic conditions.

- Analysis : Reverse-phase HPLC with UV detection or LC-MS compares retention times and fragmentation patterns against reference standards .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .

- Flow chemistry : Continuous flow reactors enhance reproducibility and reduce side reactions in multi-step syntheses .

- Catalyst screening : Transition metals (e.g., Pd, Cu) improve coupling efficiency; ligand choice impacts regioselectivity .

Q. How to analyze structure-activity relationships (SAR) when similar derivatives show conflicting biological data?

- Comparative substituent analysis : Evaluate how substituents (e.g., halogenation, methyl groups) affect bioactivity. For example, fluorophenyl groups in ’s analogs enhance target selectivity .

- In silico docking : Predict binding affinities to enzymes or receptors using computational models (if crystallographic data is available).

- Dose-response assays : Quantify potency (IC50/EC50) across derivatives to resolve discrepancies in reported activities .

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

- Kinetic assays : Monitor enzyme activity (e.g., fluorescence-based substrates for kinases or proteases) under varying inhibitor concentrations .

- Thermal shift assays : Measure protein stability changes upon ligand binding to confirm target engagement .

- Cellular models : Use engineered cell lines expressing the target enzyme to assess permeability and intracellular efficacy .

Q. How to design a study to resolve contradictions in reported biological activities of analogs?

- Standardized protocols : Uniform assay conditions (pH, temperature, cell type) minimize variability .

- Orthogonal validation : Combine biochemical assays (e.g., enzyme inhibition) with phenotypic readouts (e.g., anti-proliferation in cancer cells) .

- Meta-analysis : Compare datasets across studies to identify confounding factors (e.g., impurity profiles, solvent effects) .

Methodological Notes

- Data Contradiction Analysis : Cross-reference biological data with structural analogs (e.g., ’s fluorophenyl vs. chlorophenyl derivatives) to isolate substituent-specific effects .

- Experimental Reproducibility : Adopt quality control measures (e.g., NMR purity >95%, HPLC monitoring) to ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.